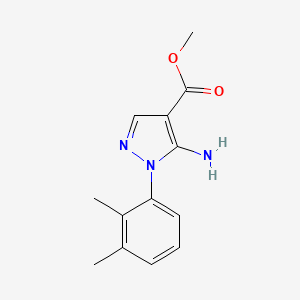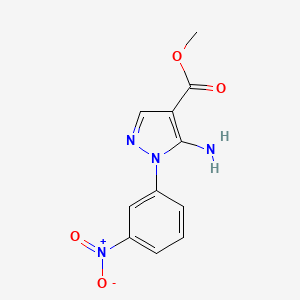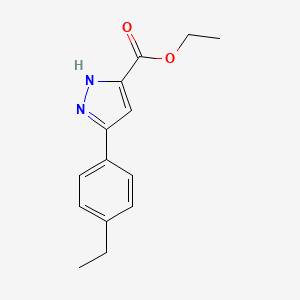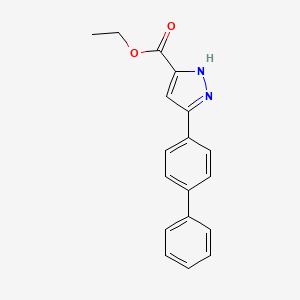
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group at the 3-position and a 4-cyclohexylphenyl group at the 5-position .
Molecular Structure Analysis
The compound contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a phenyl ring (a type of benzene derivative) substituted with a cyclohexyl group. The ethyl carboxylate group is an ester functional group, which consists of a carbonyl adjacent to an ether linkage .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, we can infer some possible reactions based on its functional groups. The ester group could undergo hydrolysis in the presence of an acid or base to form an alcohol and a carboxylic acid. The pyrazole ring might participate in various reactions typical for aromatic heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the polar ester group and the bulky cyclohexylphenyl group could influence properties like solubility, melting point, boiling point, etc .Wissenschaftliche Forschungsanwendungen
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate has been used in a variety of scientific research applications, including its use as a substrate for enzyme assays, as a ligand in receptor binding assays, and as an inhibitor of the enzyme tyrosinase. This compound has also been used to study the effects of drugs on the body’s metabolism, as well as to study the effects of certain toxins on the body.
Wirkmechanismus
The mechanism of action of Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate is not yet fully understood. However, it is believed that this compound binds to the active site of tyrosinase and inhibits its activity, thus preventing the production of melanin. Additionally, this compound has been shown to bind to certain receptors in the body, which may be responsible for its effects on the body’s metabolism.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In animal studies, this compound has been shown to reduce the production of melanin, thus leading to a decrease in skin pigmentation. Additionally, this compound has been shown to reduce the levels of certain hormones, such as cortisol, in the body. This compound has also been shown to reduce inflammation, and to increase the production of certain neurotransmitters, such as serotonin and dopamine.
Vorteile Und Einschränkungen Für Laborexperimente
The use of Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate in lab experiments has several advantages. First, this compound is a relatively inexpensive compound that is easy to obtain and store. Additionally, this compound is a stable compound that is not easily degraded by heat or light. Finally, this compound has been shown to be non-toxic and safe to use in laboratory experiments.
The main limitation of this compound is that its mechanism of action is not yet fully understood. Additionally, this compound has not been extensively studied and its effects on humans are not yet known.
Zukünftige Richtungen
There are several potential future directions for Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate research. First, more research should be conducted to better understand the mechanism of action of this compound. Additionally, further research should be conducted to determine the long-term effects of this compound on humans. Additionally, this compound could be used in the development of new drugs, as well as in the development of new cosmetic products. Finally, this compound could be used in the development of new methods for diagnosing and treating diseases.
Synthesemethoden
Ethyl 5-(4-cyclohexylphenyl)-1H-pyrazole-3-carboxylate can be synthesized through a multi-step process involving the condensation of 4-cyano-3-phenyl-3-cyclohexyl-1-propene with ethyl pyrazole-3-carboxylate. The reaction is carried out in an inert atmosphere at a temperature of 70°C, and the resulting product is purified by recrystallization.
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 3-(4-cyclohexylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-2-22-18(21)17-12-16(19-20-17)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13H,2-7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBGSANKUBGVKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=C(C=C2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)
![Ethyl (2Z)-2-chloro-2-[2-(2-chloro-4-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344888.png)
![Ethyl (2Z)-2-chloro-2-[2-(2,3-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344893.png)
![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344899.png)
![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)